N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that features a unique combination of indole, tetrazole, and benzamide moieties. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Synthesis of 5-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of the ethyl linkage: The 5-bromo-1H-indole is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid: This involves the cyclization of 4-methyl-3-nitrobenzoic acid with sodium azide under acidic conditions to form the tetrazole ring.
Coupling reaction: Finally, the 5-bromo-1H-indole derivative is coupled with the 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 5-amino-1H-indole derivatives.
Substitution: Formation of 5-substituted indole derivatives.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and tetrazole moieties. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the bromine atom.
N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide: Similar structure but contains a fluorine atom instead of bromine.
N-[2-(5-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide: Similar structure but contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Bromine atoms can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C19H17BrN6O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-2-3-15(11-18(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-10-16(20)4-5-17(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
GCONJKQAWHXPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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